molecular formula C24H23NO4S B2379268 1-(3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)-2,2-diphenylethanone CAS No. 1797874-27-1

1-(3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)-2,2-diphenylethanone

Cat. No.: B2379268
CAS No.: 1797874-27-1
M. Wt: 421.51
InChI Key: UPYKCWIECSVWGF-UHFFFAOYSA-N
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Description

1-(3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)-2,2-diphenylethanone is a useful research compound. Its molecular formula is C24H23NO4S and its molecular weight is 421.51. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis of Substituted Azetidinones : Research has demonstrated the utility of sulfonamide rings and their derivatives, including 1-(3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)-2,2-diphenylethanone, in synthesizing biologically and pharmacologically potent compounds. These compounds are recognized by their specific structural features, verified through various spectroscopic methods (Jagannadham et al., 2019).
  • Molecular Recognition in β-Lactams : The crystal packing of 4-phenyl sulfonyl 2-azetidinone derivatives provides insight into the molecular recognition mechanisms in β-lactams, indicating the significance of H-bonding and hydrophobic interactions (Basak et al., 2004).

Antitumor and Antibacterial Applications

  • Antitumor Agents : The synthesis and biochemical evaluation of 3-phenoxy-1,4-diarylazetidin-2-ones, including methoxyphenyl derivatives, have led to the discovery of compounds with potent antiproliferative properties. These compounds target tubulin and disrupt microtubular structures in cancer cells, presenting a promising avenue for cancer therapy (Greene et al., 2016).
  • Antibacterial Activity : Research on 4-methoxyethyl monobactams derived from 2-azetidinone precursors has shown strong activity against a variety of gram-negative bacteria. These compounds exhibit excellent stability to β-lactamases, highlighting their potential as antibacterial agents (Yamashita Haruo et al., 1988).

Catalysis and Material Science

  • Catalytic Asymmetric Addition : The evaluation of enantiopure compounds derived from azetidinones for catalytic asymmetric addition of organozinc reagents to aldehydes demonstrates their utility in synthesizing optically active compounds, which is crucial for the development of chiral drugs and materials (Wang et al., 2008).

Advanced Polymer Synthesis

  • Polymerization of N-Sulfonyl Aziridines : Utilizing 2-azaallyl anions as initiators, research has achieved the one-pot synthesis of primary amine-ended telechelic polyaziridines. This method represents an innovative approach to synthesizing polymers with specific end-group functionalities, which are valuable in various industrial applications (Wang et al., 2019).

Properties

IUPAC Name

1-[3-(4-methoxyphenyl)sulfonylazetidin-1-yl]-2,2-diphenylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23NO4S/c1-29-20-12-14-21(15-13-20)30(27,28)22-16-25(17-22)24(26)23(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-15,22-23H,16-17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPYKCWIECSVWGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C2CN(C2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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